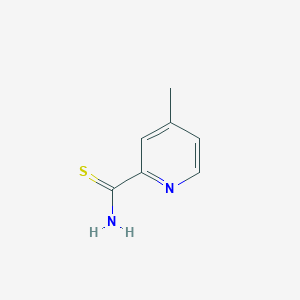

4-甲基吡啶-2-甲硫酰胺

描述

Synthesis Analysis

The synthesis of related compounds to 4-methylpyridine-2-carbothioamide involves several steps, including reactions with different reagents to introduce various functional groups. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction with ethyl bromopyruvate . Another study describes the synthesis of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide . These synthetic approaches are crucial for the development of compounds with potential antimicrobial properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques and theoretical methods. X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy have been employed to determine the crystal and molecular structure of synthesized compounds . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds is inferred from their molecular orbital studies. The HOMO-LUMO energy gap provides insights into the chemical activity of the molecule, with a smaller gap indicating higher reactivity . The studies also explore the potential of these compounds to participate in hydrogen bonding and other intermolecular interactions, which are important for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, have been characterized and are consistent with their molecular structures . The thermodynamic functions and polarizability values have also been calculated, providing further understanding of the stability and electronic properties of these molecules . Additionally, some derivatives have shown potential as antifungal agents, with their activity related to the hydrophobicity of the alkyl group in position 2 .

科学研究应用

抗结核剂

2-乙基吡啶-4-甲硫酰胺,一种相关化合物,已被用作抑制分枝酸合成的一种抗结核剂。一项研究支持了这一点,其中其振动光谱是根据计算出的势能分布 (PED) 和其他方法解释的 (Muthu, Ramachandran, & Uma maheswari, 2012).

抗真菌效力

合成了一系列 2-烷基硫代吡啶-4-甲硫酰胺,并测试了它们的抗真菌效力,一些化合物对酵母菌和皮肤癣菌表现出良好的抑制活性 (Klimesová, Otčenášek, & Waisser, 1996).

抗分枝杆菌和抗真菌活性

另一项关于 4-烷基硫代吡啶-2-甲硫酰胺的研究揭示了对各种分枝杆菌物种良好的抗分枝杆菌活性,以及对毛癣菌的中等抗真菌活性。活性受烷基疏水性的影响 (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).

抗肿瘤活性

2,2'-联吡啶-6-甲硫酰胺 (BPYTA) 在体外和体内均表现出抗肿瘤活性。这种活性主要是由于抑制核糖核苷酸还原酶 (RR),这是增殖细胞中的关键酶 (Nocentini & Barzi, 1997).

转化生长因子-β 1 型受体激酶抑制剂

合成了一系列化合物,包括 4-([1,2,4]三唑并[1,5-a]吡啶-6-基)-N-(4-甲氧基苯基)-3-(6-甲基吡啶-2-基)-1H-吡唑-1-甲硫酰胺作为 ALK5 抑制剂,显示出作为转化生长因子-β 1 型受体激酶抑制剂的潜力 (Jin, Krishnaiah, Sreenu, Subrahmanyam, Rao, Mohan, Park, Son, Sheen, & Kim, 2011).

DNA 的光降解

已经合成和表征了甲硫酰胺钌 (II) 络合物,显示了通过嵌入机制光降解小牛胸腺 DNA 的潜力 (Muthuraj & Umadevi, 2018).

安全和危害

属性

IUPAC Name |

4-methylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYMGFVHPMVUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567872 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridine-2-carbothioamide | |

CAS RN |

16225-37-9 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

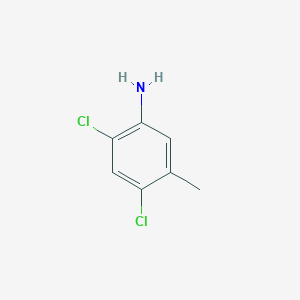

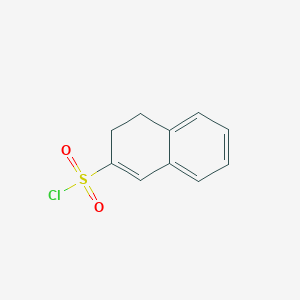

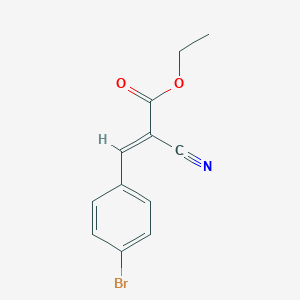

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

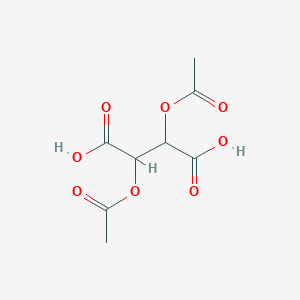

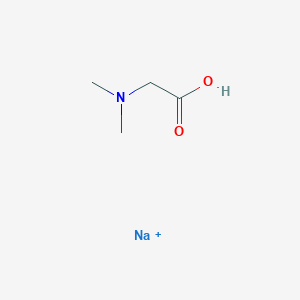

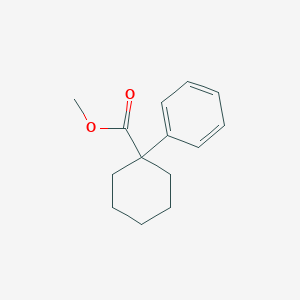

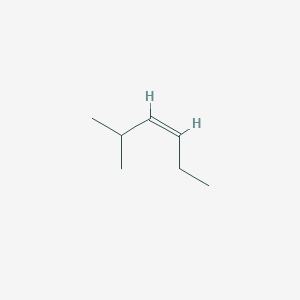

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)